molecular formula C21H18ClN3O3S2 B11416173 Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11416173
M. Wt: 460.0 g/mol
InChI Key: ZZZINZQMEKMGAP-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure This compound features a combination of various functional groups, including acetyl, chlorophenyl, methyl, phenyl, dithia, and triazaspiro moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The starting materials often include chlorophenyl derivatives, acetyl compounds, and other reagents necessary for forming the spiro structure. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction could produce alcohols or alkanes, and substitution reactions might result in the formation of new aromatic compounds with different substituents.

Scientific Research Applications

Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis methods, and structure-activity relationships.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research could explore its potential as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound might find applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include inhibition of specific enzymes, modulation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 3-acetyl-1-(4-fluorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate lies in its specific combination of functional groups and the presence of the chlorophenyl moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents.

Properties

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

methyl 2-acetyl-4-(4-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C21H18ClN3O3S2/c1-13-18(20(27)28-3)29-21(24(13)16-7-5-4-6-8-16)25(23-19(30-21)14(2)26)17-11-9-15(22)10-12-17/h4-12H,1-3H3

InChI Key

ZZZINZQMEKMGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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